![molecular formula C22H21N3O4 B2424529 2-(2,4-二氧代-3-(对甲苯基)-3,4-二氢苯并呋喃[3,2-d]嘧啶-1(2H)-基)-N-异丙基乙酰胺 CAS No. 877657-74-4](/img/no-structure.png)

2-(2,4-二氧代-3-(对甲苯基)-3,4-二氢苯并呋喃[3,2-d]嘧啶-1(2H)-基)-N-异丙基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

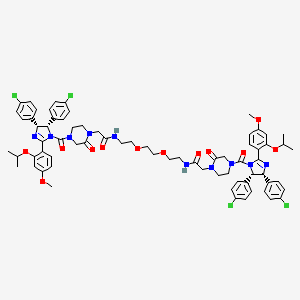

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.

BenchChem offers high-quality 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- The compound’s unique benzofuro[3,2-d]pyrimidine scaffold makes it a potential candidate for drug discovery. Researchers have explored its derivatives as inhibitors of specific enzymes or receptors, aiming to develop novel therapeutics .

- Some pyrido[2,3-d]pyrimidin-7(8H)-ones, structurally related to our compound, have been designed as selective orally bioavailable TTK inhibitors. These molecules could play a role in cancer treatment .

- Novel 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, synthesized from related precursors, were tested in vitro for their ability to inhibit cancer cell growth. Investigating the compound’s impact on specific cancer cell lines could yield valuable insights .

- A derivative containing the pyrrolo[3,2-d]pyrimidine core was found to be a potent inhibitor of PNP. PNP plays a role in purine metabolism, and inhibiting it selectively could have implications in immunosuppression and cancer therapy .

- The compound’s ortho C–H arylation has been explored using palladium catalysis. This method allows the direct functionalization of C–H bonds, leading to the synthesis of biphenyl-containing pyrrolo[2,3-d]pyrimidines. Such synthetic approaches contribute to the toolbox of organic chemists .

- Researchers have investigated the compound’s effects on various biological targets, including enzymes, receptors, and cellular pathways. Understanding its interactions with specific proteins or nucleic acids can guide further studies .

Medicinal Chemistry and Drug Development

Threonine Tyrosine Kinase (TTK) Inhibition

Cancer Cell Growth Inhibition

Purine Nucleoside Phosphorylase (PNP) Inhibition

Organic Synthesis and Methodology

Biological Activity Profiling

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine with N-isopropylacetamide.", "Starting Materials": [ "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine", "N-isopropylacetamide", "DMF (N,N-dimethylformamide)", "Et3N (triethylamine)", "DCC (dicyclohexylcarbodiimide)", "DCM (dichloromethane)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "H2O (water)" ], "Reaction": [ "To a stirred solution of 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine (1.0 equiv) in DMF, add Et3N (1.2 equiv) and N-isopropylacetamide (1.1 equiv).", "Cool the reaction mixture to 0-5°C and add DCC (1.2 equiv) in DCM dropwise.", "Stir the reaction mixture at room temperature for 12-24 hours.", "Filter the precipitated dicyclohexylurea and wash the filter cake with DCM.", "Concentrate the filtrate under reduced pressure and dissolve the residue in DCM.", "Wash the organic layer with NaHCO3 solution, brine, and water successively.", "Dry the organic layer over Na2SO4 and concentrate under reduced pressure.", "Purify the residue by column chromatography to obtain the desired product." ] } | |

CAS 编号 |

877657-74-4 |

分子式 |

C22H21N3O4 |

分子量 |

391.427 |

IUPAC 名称 |

2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-propan-2-ylacetamide |

InChI |

InChI=1S/C22H21N3O4/c1-13(2)23-18(26)12-24-19-16-6-4-5-7-17(16)29-20(19)21(27)25(22(24)28)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,23,26) |

InChI 键 |

QPENFXBZEPFXAV-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC(C)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2424448.png)

![4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide](/img/structure/B2424450.png)

![4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B2424451.png)

![methyl 6-acetyl-2-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2424455.png)

![4-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2424457.png)

![N-mesityl-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2424460.png)